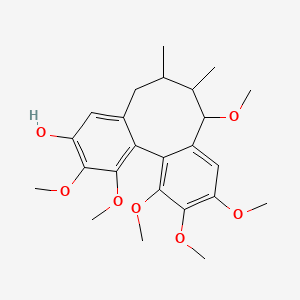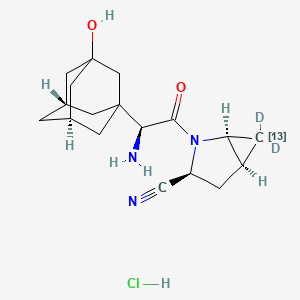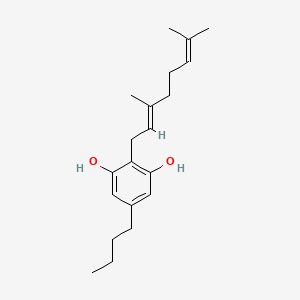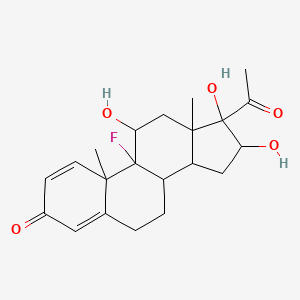![molecular formula C28H35N7O7 B12299212 2-Amino-3-[3-[[4-[2-amino-3-[[1-[2-(2-iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B12299212.png)
2-Amino-3-[3-[[4-[2-amino-3-[[1-[2-(2-iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-[3-[[4-[2-Amino-3-[[1-[2-(2-Iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propansäure ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen wie Amino-, Hydroxy- und Diazenylgruppen umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-3-[3-[[4-[2-Amino-3-[[1-[2-(2-Iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propansäure umfasst mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen. Die Reaktionsbedingungen erfordern typischerweise kontrollierte Temperaturen, pH-Werte und die Verwendung spezifischer Reagenzien, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Verfahren umfassen. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorauswahl, ist entscheidend, um die Ausbeute und Reinheit zu maximieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[3-[[4-[2-amino-3-[[1-[2-(2-iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propanoic acid involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, pH levels, and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Amino-3-[3-[[4-[2-Amino-3-[[1-[2-(2-Iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Diazenylgruppe modifizieren und zur Bildung von Aminen führen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise Oxidation zu Chinonen führen, während Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-[3-[[4-[2-Amino-3-[[1-[2-(2-Iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propansäure hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen Wechselwirkungen mit biologischen Molekülen und seine Auswirkungen auf zelluläre Prozesse.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Wirkungen.
Industrie: Bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-[3-[[4-[2-amino-3-[[1-[2-(2-iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Der Wirkungsmechanismus von 2-Amino-3-[3-[[4-[2-Amino-3-[[1-[2-(2-Iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Amino-2-methylpropan-1-ol: Ein Alkanolamin mit ähnlichen funktionellen Gruppen, aber einer einfacheren Struktur.
2-Amino-3-methyl-1-butanol: Ein weiterer Aminoalkohol mit unterschiedlichen Anwendungen in der Synthese.
2-Aminothiazol-basierte Verbindungen: Bekannt für ihre biologischen Aktivitäten, einschließlich krebshemmender und antimikrobieller Eigenschaften.
Einzigartigkeit
2-Amino-3-[3-[[4-[2-Amino-3-[[1-[2-(2-Iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propansäure ist aufgrund ihrer komplexen Struktur und des Vorhandenseins mehrerer funktioneller Gruppen einzigartig, die vielfältige chemische Reaktionen und Anwendungen ermöglichen. Ihre potenziellen therapeutischen Eigenschaften und industriellen Verwendungen unterscheiden sie zudem von einfacheren Verbindungen.
Eigenschaften
Molekularformel |
C28H35N7O7 |
|---|---|
Molekulargewicht |
581.6 g/mol |
IUPAC-Name |
2-amino-3-[3-[[4-[2-amino-3-[[1-[2-(2-iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C28H35N7O7/c1-16(2)11-23(28(41)42-25(37)15-32-10-9-29)33-26(38)20(30)12-17-3-6-19(7-4-17)34-35-22-14-18(5-8-24(22)36)13-21(31)27(39)40/h3-9,11,14,20-21,23,29,32,36H,10,12-13,15,30-31H2,1-2H3,(H,33,38)(H,39,40) |
InChI-Schlüssel |
VRKGDWIIAMEDKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(C(=O)OC(=O)CNCC=N)NC(=O)C(CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)CC(C(=O)O)N)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12299129.png)

![(9R,11S,14S,16R,17R)-6,6,9-trifluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12299137.png)


![4-Phenyl-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B12299144.png)





![4-[[[7-(Benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol](/img/structure/B12299190.png)

![Methyl 5-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate](/img/structure/B12299195.png)
